Sodium 5-bromo-2-ethoxybenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-ethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈BrNaO₃S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-2-ethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-ethoxybenzene. This process can be achieved through the reaction of 5-bromo-2-ethoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various organosulfur compounds, including thiosulfonates and sulfonamides.
Scientific Research Applications
Sodium 5-bromo-2-ethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur metabolism.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 5-bromo-2-ethoxybenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include enzymes and proteins that interact with sulfur-containing compounds. The pathways involved often relate to sulfur metabolism and the formation of sulfur-containing biomolecules .
Comparison with Similar Compounds
- Sodium 4-bromo-2-ethoxybenzene-1-sulfinate
- Sodium 5-chloro-2-ethoxybenzene-1-sulfinate
- Sodium 5-bromo-2-methoxybenzene-1-sulfinate
Comparison: Sodium 5-bromo-2-ethoxybenzene-1-sulfinate is unique due to its specific bromine and ethoxy substituents, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C8H8BrNaO3S |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
sodium;5-bromo-2-ethoxybenzenesulfinate |
InChI |
InChI=1S/C8H9BrO3S.Na/c1-2-12-7-4-3-6(9)5-8(7)13(10)11;/h3-5H,2H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
XHIIUTBTHXMHIX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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